molecular formula C14H5N3O3 B14694155 1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione CAS No. 29598-52-5

1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione

Cat. No.: B14694155
CAS No.: 29598-52-5
M. Wt: 263.21 g/mol
InChI Key: DSKLSOPUHDJLDC-UHFFFAOYSA-N
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Description

1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of pyrrolo[3,4-b]phenazine derivatives with epoxides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione is unique due to its epoxide ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

29598-52-5

Molecular Formula

C14H5N3O3

Molecular Weight

263.21 g/mol

IUPAC Name

18-oxa-3,10,15-triazapentacyclo[10.5.1.02,11.04,9.013,17]octadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione

InChI

InChI=1S/C14H5N3O3/c18-13-7-8(14(19)17-13)12-10-9(11(7)20-12)15-5-3-1-2-4-6(5)16-10/h1-4H,(H,17,18,19)

InChI Key

DSKLSOPUHDJLDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C5C(=C(C3=N2)O4)C(=O)NC5=O

Origin of Product

United States

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